1-Chloro-4-methoxynaphthalene
CAS No.: 10443-43-3
Cat. No.: VC21007535
Molecular Formula: C11H9ClO
Molecular Weight: 192.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 10443-43-3 |
|---|---|
| Molecular Formula | C11H9ClO |
| Molecular Weight | 192.64 g/mol |
| IUPAC Name | 1-chloro-4-methoxynaphthalene |
| Standard InChI | InChI=1S/C11H9ClO/c1-13-11-7-6-10(12)8-4-2-3-5-9(8)11/h2-7H,1H3 |
| Standard InChI Key | FKJJGFWMWLNSEG-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C2=CC=CC=C21)Cl |
| Canonical SMILES | COC1=CC=C(C2=CC=CC=C21)Cl |
Introduction
Fundamental Characteristics
1-Chloro-4-methoxynaphthalene is a substituted naphthalene derivative with both electron-withdrawing (chlorine) and electron-donating (methoxy) groups, creating interesting electronic and chemical behavior. The compound appears as a colorless to pale yellow solid with a characteristic aromatic odor, typical of substituted naphthalenes. The strategic positioning of functional groups on the naphthalene ring system creates distinctive reactivity patterns that make this compound valuable in organic synthesis applications. The dual functionality allows it to participate in various chemical transformations, making it a versatile building block in synthetic organic chemistry .
Structure and Molecular Identity
The molecular structure of 1-Chloro-4-methoxynaphthalene consists of a naphthalene core with chlorine at position 1 and a methoxy group at position 4. This arrangement creates a unique electronic distribution that influences its chemical behavior and reactivity patterns. The compound has several identifiers that are used in chemical databases and literature:
| Identifier Type | Value |
|---|---|
| Molecular Formula | C₁₁H₉ClO |
| Molecular Weight | 192.64 g/mol |
| CAS Registry Number | 10443-43-3 |
| InChI | InChI=1S/C11H9ClO/c1-13-11-7-6-10(12)8-4-2-3-5-9(8)11/h2-7H,1H3 |
| InChIKey | FKJJGFWMWLNSEG-UHFFFAOYSA-N |
The structural composition includes 11 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom, arranged to create the characteristic naphthalene backbone with the respective functional groups .
Physical and Chemical Properties
1-Chloro-4-methoxynaphthalene demonstrates physical and chemical properties that reflect both its aromatic character and the influence of its functional groups. The presence of the chlorine atom introduces polar characteristics, significantly influencing its reactivity and interactions with other substances. The compound shows moderate solubility in common organic solvents like ethanol and ether but has limited solubility in water, consistent with its predominantly hydrophobic nature .
Physical Properties
The physical properties of 1-Chloro-4-methoxynaphthalene are crucial for understanding its behavior in various applications and synthesis procedures. The following table summarizes the key physical characteristics:
These physical properties are important considerations for purification processes, reaction conditions, and analytical procedures involving this compound .
Spectral Characteristics
Spectroscopic data provides essential information for structure confirmation and purity assessment of 1-Chloro-4-methoxynaphthalene. The following spectral characteristics have been reported in scientific literature:
NMR Spectroscopy Data
¹H NMR (400 MHz, CDCl₃): δ 4.00 (s, 3H), 6.73 (d, J = 8.3 Hz, 1H), 7.46 (d, J = 8.3 Hz, 1H), 7.54 (ddd, J = 8.3, 6.9, 1.3 Hz, 1H), 7.62 (ddd, J = 8.4, 6.9, 1.4 Hz, 1H), 8.20 (br d, J = 8.4 Hz, 1H), 8.29 (br d, J = 8.3 Hz, 1H) .
¹³C NMR (101 MHz, CDCl₃): δ 55.7 (CH₃), 103.8 (CH), 122.4 (CH), 123.2 (C), 124.2 (CH), 125.7 (CH), 125.9 (CH), 126.6 (C), 127.5 (CH), 131.3 (C), 154.6 (C) .
Mass Spectroscopy Data
MS (EI) m/z: 192 (M⁺, 100), 177 (52), 149 (66), 114 (14), 84 (46) .
These spectral characteristics serve as important fingerprints for identifying and characterizing 1-Chloro-4-methoxynaphthalene. The NMR data provides detailed information about the hydrogen and carbon environments within the molecule, while the mass spectroscopy data confirms its molecular weight and fragmentation pattern .
Synthesis Methods
Several synthetic routes have been developed for preparing 1-Chloro-4-methoxynaphthalene, with varying degrees of efficiency and selectivity. The choice of synthesis method depends on the availability of starting materials, desired purity, scale of production, and specific application requirements.
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